molecular formula C5H2Cl2N2O B048034 2,4-Dichloropyrimidine-5-carbaldehyde CAS No. 871254-61-4

2,4-Dichloropyrimidine-5-carbaldehyde

Cat. No. B048034
Key on ui cas rn: 871254-61-4
M. Wt: 176.99 g/mol
InChI Key: MTIXQNKVUJSOQH-UHFFFAOYSA-N
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Patent
US07405220B2

Procedure details

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (Aldrich, 454 mg, 2 mmol) in THF at −78° C., diisopropyl magnesium chloride (2M solution in THF, 2.1 mmol, 1.05 mL) was added and the mixture was stirred for 30 minutes at −35° C. Next, the solution was cooled to −78° C. and 1 mL of dry DMF was added. The mixture was stirred for 120 minutes at −78° C. and the reaction was quenched with 1 N HCl. The mixture was extracted with EtOAc and dried with sodium sulfate. The solvent was removed and the residue was chromatographed to give a brown solid. 102 mg, 28%. H1NMR (CDCl3), δ (ppm), 9.0 (s, 1 H), 10.4 (s, 1 H).
Quantity
454 mg
Type
reactant
Reaction Step One
Name
diisopropyl magnesium chloride
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]C(C)C)(C)C.[Cl-].CN([CH:21]=[O:22])C>C1COCC1>[Cl:8][C:5]1[N:4]=[C:3]([Cl:9])[C:2]([CH:21]=[O:22])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
454 mg
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
diisopropyl magnesium chloride
Quantity
1.05 mL
Type
reactant
Smiles
C(C)(C)[Mg]C(C)C.[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at −35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next, the solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 120 minutes at −78° C.
Duration
120 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed
CUSTOM
Type
CUSTOM
Details
to give a brown solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC=C(C(=N1)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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